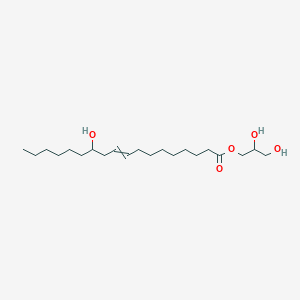

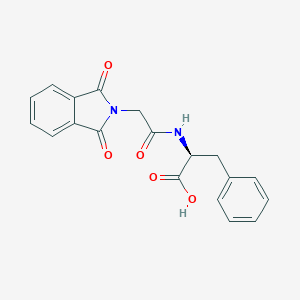

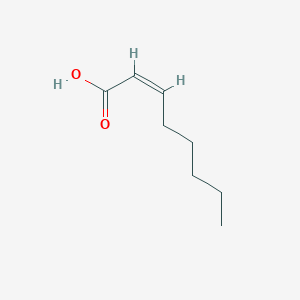

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)-, commonly referred to as 9-octadecenoic acid, is a naturally occurring fatty acid found in a variety of plant and animal sources. It is an important component of cell membranes and plays an important role in a number of physiological processes. In recent years, 9-octadecenoic acid has become the focus of much scientific research due to its potential applications in medicine, biochemistry, and other fields.

Applications De Recherche Scientifique

Synthesis and Biological Activity

The synthesis of hydroxylated derivatives of linoleic acid (LA) and conjugated linoleic acids (CLAs) from LA methyl ester reveals the production of mono-hydroxylated and di-hydroxylated derivatives, demonstrating moderate in vitro cytotoxicity against several human cancer cell lines and showing toxicity to brine shrimp. These derivatives include erythro-12,13-dihydroxy-10E-octadecenoic acid among others, highlighting their potential in cancer research and as bioactive compounds (Li et al., 2009).

Organogel Applications

Hydroxy Octadecanoic Acid (HSA) and its isomers, including ricinelaidic acid (a derivative of 12-HAS), have been studied for their organogelation properties. These substances are used in cosmetics, lubricating greases, and coatings. The research explores the relationship between molecular structure and organogel formation, suggesting potential applications in developing new organogelator molecules and enhancing the stability and microstructure of organogels (Wright & Marangoni, 2011).

Biodegradable Polyanhydrides and Polyesters

Macrolactones of fatty acids, including those derived from 12R-hydroxyoctadec-9Z-enoic acid, are utilized in preparing biodegradable polyanhydrides and polyesters for drug delivery systems. This research outlines the synthesis process and demonstrates their physicochemical, mechanical properties, toxicological inertness, and biodegradability, showcasing their importance in medical applications (Yakovleva et al., 2018).

Catalytic Synthesis for Chiral Compounds

Ricinoleic acid and its derivatives are considered promising synthons for preparing chiral polyfunctional compounds due to their broad spectrum of biological activity. Research on the catalytic synthesis of these derivatives highlights their potential in developing bioactive and chiral compounds for various industrial and pharmaceutical applications (Davletbakova et al., 2004).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)- involves the esterification of 9-Octadecenoic acid with 2,3-dihydroxypropanol in the presence of a catalyst. The hydroxyl group at position 12 of the fatty acid is protected with a suitable protecting group to prevent unwanted reactions. The protecting group is then removed to yield the final product.", "Starting Materials": [ "9-Octadecenoic acid", "2,3-dihydroxypropanol", "Protecting group" ], "Reaction": [ "Step 1: Protection of the hydroxyl group at position 12 of 9-Octadecenoic acid using a suitable protecting group", "Step 2: Esterification of the protected 9-Octadecenoic acid with 2,3-dihydroxypropanol in the presence of a catalyst to yield the protected ester", "Step 3: Removal of the protecting group using a suitable reagent to yield the final product, 9-Octadecenoic acid, 12-hydroxy-, 2,3-dihydroxypropyl ester, (9Z,12R)-" ] } | |

Numéro CAS |

1323-38-2 |

Formule moléculaire |

C21H40O5 |

Poids moléculaire |

372.5 g/mol |

Nom IUPAC |

2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20?/m1/s1 |

Clé InChI |

HDIFHQMREAYYJW-XGXNLDPDSA-N |

SMILES isomérique |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CO)O)O |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |

SMILES canonique |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |

Autres numéros CAS |

1323-38-2 141-08-2 |

Description physique |

Liquid |

Numéros CAS associés |

63502-38-5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)